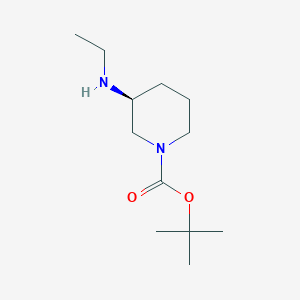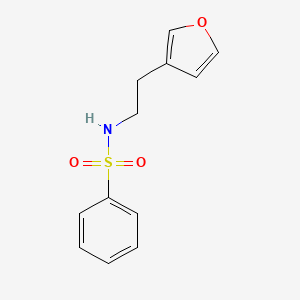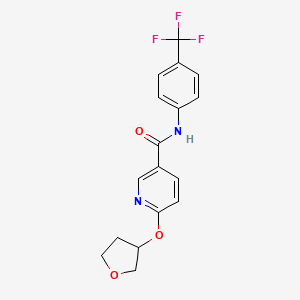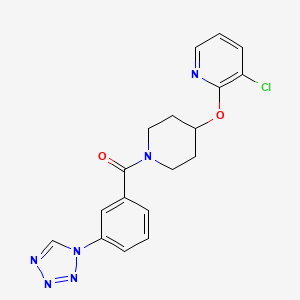![molecular formula C18H20N2O4S B2382909 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309603-71-0](/img/structure/B2382909.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl, which is a structural motif found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . It has been used in the design of indole-based compounds for anticancer activity .
Synthesis Analysis
The synthesis of similar compounds involves a Pd-catalyzed C-N cross-coupling . This method has been used to synthesize a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction method . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This method has been used to synthesize a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques . The crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been reported .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Copper-Catalyzed Coupling Reactions :The study by De, Yin, and Ma (2017) discusses the effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, targeting (hetero)aryl chlorides with lower reactivity. This process is significant for synthesizing aromatic and aliphatic primary amides, showcasing potential applications in pharmaceutical synthesis and material science De, Yin, & Ma, 2017.
Synthesis of Anti-Tumor Agents :Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent anti-tumor activity. Such research highlights the therapeutic potential of structurally similar compounds in developing new anticancer drugs Gomha, Edrees, & Altalbawy, 2016.
Conducting Copolymers Synthesis :Turac, Sahmetlioglu, and Toppare (2014) explored the electrochemical copolymerizations of thiophene derivatives, which could offer insights into the electrical and optical properties of polymers containing similar functional groups. These polymers have applications in electronic and photonic devices Turac, Sahmetlioglu, & Toppare, 2014.
Biological Activity and Applications
HIV-1 Reverse Transcriptase Inhibitors :Maruenda and Johnson (1995) designed conformationally constrained analogs of thymidine derivatives, leading to inhibitors of HIV-1 reverse transcriptase. Studies on similar compounds could reveal new pathways for designing antiviral drugs Maruenda & Johnson, 1995.
Antiproliferative Activity Against Cancer Cell Lines :Stefely et al. (2010) synthesized a series of arylamides, demonstrating significant antiproliferative activity, which underscores the potential of structurally related compounds in cancer treatment Stefely et al., 2010.
Direcciones Futuras
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies could also be conducted to understand the exact mechanism of action .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2,13-5-6-25-9-13)10-20-17(22)16(21)19-8-12-3-4-14-15(7-12)24-11-23-14/h3-7,9H,8,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCADBMWMYUFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)
![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)

![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)

![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)
![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)
